molecular formula C7H7ClN2O3 B1342727 methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 203792-49-8

methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1342727
CAS No.: 203792-49-8
M. Wt: 202.59 g/mol
InChI Key: YVLMOMAZTDZRMJ-UHFFFAOYSA-N
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Description

Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chlorocarbonyl group and a methyl ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to introduce the chlorocarbonyl group, followed by esterification with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Solvent selection and purification steps are crucial to obtaining the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl chloride:

    Methanol: Used for esterification.

    Lithium aluminum hydride: Used for reduction reactions.

    Acids and bases: Used for hydrolysis reactions.

Major Products Formed

    Amides: Formed from nucleophilic substitution with amines.

    Esters: Formed from nucleophilic substitution with alcohols.

    Carboxylic acids: Formed from hydrolysis of the ester group.

    Hydroxymethyl derivatives: Formed from reduction of the chlorocarbonyl group.

Mechanism of Action

The mechanism of action of methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorocarbonyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of both the chlorocarbonyl and methyl ester groups. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Its reactivity and versatility distinguish it from other similar compounds .

Properties

IUPAC Name

methyl 5-carbonochloridoyl-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-10-5(6(8)11)3-4(9-10)7(12)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLMOMAZTDZRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599108
Record name Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203792-49-8
Record name Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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